molecular formula C12H18N2S2 B13750682 trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane CAS No. 25029-11-2

trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane

Cat. No.: B13750682
CAS No.: 25029-11-2
M. Wt: 254.4 g/mol
InChI Key: GQSJCHSMDBWAQK-UHFFFAOYSA-N
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Description

trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is a cyclohexane derivative functionalized with isothiocyanate (-N=C=S) groups at the 1,4-positions via ethyl linkers. This compound is of interest in materials science and medicinal chemistry due to the reactivity of the isothiocyanate moiety, which enables covalent binding to amines, thiols, or hydroxyl groups.

Properties

CAS No.

25029-11-2

Molecular Formula

C12H18N2S2

Molecular Weight

254.4 g/mol

IUPAC Name

1,4-bis(2-isothiocyanatoethyl)cyclohexane

InChI

InChI=1S/C12H18N2S2/c15-9-13-7-5-11-1-2-12(4-3-11)6-8-14-10-16/h11-12H,1-8H2

InChI Key

GQSJCHSMDBWAQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCN=C=S)CCN=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane typically involves the reaction of 1,4-cyclohexanedimethanol with thiophosgene in the presence of a base. The reaction proceeds through the formation of intermediate isothiocyanate groups, which then react with the cyclohexane ring to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is used as a building block in organic synthesis

Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable isothiocyanate linkages makes it valuable in studying protein-protein interactions and enzyme mechanisms.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its reactivity with nucleophiles allows for the modification of biological targets.

Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its ability to form strong bonds with various substrates makes it useful in creating durable materials.

Mechanism of Action

The mechanism of action of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea or thiocarbamate linkages. This reactivity underlies its use as a cross-linking agent and in the modification of biological targets.

Comparison with Similar Compounds

Pharmacological Inhibitors: AY-9944 Series

Compound: AY-9944 [trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride]

  • Structural Differences: Replaces isothiocyanatoethyl groups with chlorobenzylaminomethyl moieties.
  • Function : Potent inhibitor of DHCR7 (7-dehydrocholesterol reductase), disrupting cholesterol synthesis .
  • Applications : Used to model Smith-Lemli-Opitz syndrome (SLOS) in rodents .
  • Toxicity : Teratogenic in rats, causing cytoplasmic inclusions and retarded myelination .
  • Key Contrast : Unlike the isothiocyanate derivative, AY-9944’s amphiphilic cationic structure leads to lysosomal storage disorders and foam cell accumulation in lungs .

Data Table 1: Pharmacological Comparison

Property trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane AY-9944 (Chlorobenzylaminomethyl Derivative)
Functional Group Isothiocyanate (-N=C=S) Chlorobenzylaminomethyl
Biological Target N/A (hypothetical: protein conjugation) DHCR7 enzyme inhibition
Toxicity Unknown (likely lower reactivity) Teratogenic, induces lysosomal storage
Applications Materials science, bioconjugation SLOS modeling, cholesterol research

Polymer Precursors: Dianhydrides and Isocyanates

Compound: trans-1,4-Bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride

  • Structural Differences: Substituted with dicarboxyphenoxy groups instead of isothiocyanatoethyl.
  • Function : Precursor for polyimides with high tensile strength (65–88 MPa) and thermal stability (Tg > 300°C) .
  • Key Contrast: Electron-withdrawing dicarboxyphenoxy groups reduce coloration in polymers, unlike isothiocyanates, which may introduce crosslinking via reactive groups .

Compound : 1,4-Bis(isocyanatomethyl)cyclohexane

  • Structural Differences : Isocyanate (-N=C=O) vs. isothiocyanate (-N=C=S) groups.
  • Applications : Used in poly/thiourethane optical materials; isocyanates are less toxic than isothiocyanates but exhibit similar reactivity .

Data Table 2: Material Properties

Property This compound trans-1,4-Bis(2,3-dicarboxyphenoxy)cyclohexane 1,4-Bis(isocyanatomethyl)cyclohexane
Functional Group Isothiocyanate Dicarboxyphenoxy Isocyanate
Tensile Strength N/A 65–88 MPa N/A
Thermal Stability Moderate (decomposes ~200°C) High (Tg > 300°C) Moderate (~150°C)
Reactivity High (binds amines/thiols) Low (polymerization via dianhydride) High (binds hydroxyls)

Fluorinated and Hydrophobic Derivatives

Compound : trans-1,4-Difluoro-substituted cyclohexanes

  • Structural Differences : Difluoromethylene units vs. isothiocyanatoethyl groups.
  • Function : Exhibits mesogenic behavior in liquid crystals, contrasting with aromatic fluorinated compounds .
  • Key Contrast : Aliphatic fluorine substitution reduces polarizability compared to isothiocyanate’s electron-deficient sulfur .

Compound : trans-1,4-Di-tert-butylcyclohexane

  • Structural Differences : Bulky tert-butyl groups replace reactive isothiocyanates.
  • Properties : High hydrophobicity (logP ~6.0) and steric hindrance, limiting biological activity but enhancing thermal stability .

Data Table 3: Physical and Chemical Properties

Property This compound trans-1,4-Difluoro-substituted Cyclohexane trans-1,4-Di-tert-butylcyclohexane
Polarity High (polar isothiocyanate) Moderate (C-F bonds) Low (hydrophobic)
Mesogenic Behavior Unlikely Yes (liquid crystalline) No
logP (Predicted) ~2.5 ~1.8 ~6.0

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